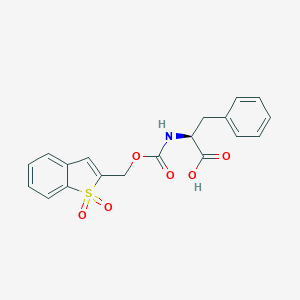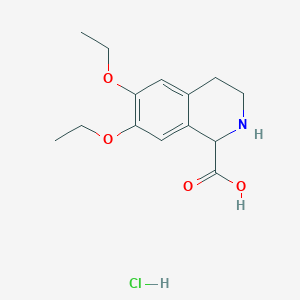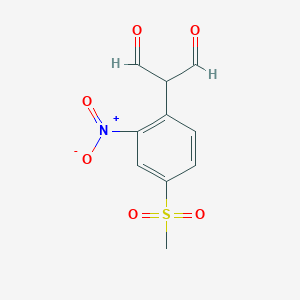
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a biochemical compound used for proteomics research . It has a molecular formula of C10H9NO6S and a molecular weight of 271.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is represented by the molecular formula C10H9NO6S . Unfortunately, the specific structural details are not available from the search results.Physical And Chemical Properties Analysis
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has a molecular weight of 271.25 g/mol . The compound’s other physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Proteomics Research
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde: is utilized in proteomics research due to its reactivity with amino groups in proteins. This compound can be used to label or modify proteins, which is essential for studying protein structure, function, and interactions. The modification of proteins with this compound can aid in the identification and quantification of proteins in complex biological samples .
Biochemical Assays
In biochemical assays, this compound serves as a reactive aldehyde, which can form adducts with various biomolecules. This property is exploited in assays that detect or quantify the presence of aldehydes or related compounds in biological samples. It’s particularly useful in assays that study oxidative stress, as malondialdehyde is a marker for lipid peroxidation .
Drug Development
This compound’s unique chemical structure makes it a valuable tool in drug development. It can be used as a building block for synthesizing novel drug candidates, especially those targeting proteins or enzymes. Its ability to interact with amino groups makes it a potential candidate for creating inhibitors or activators of specific proteins .
Propiedades
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOAYHMNVGYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371734 |
Source


|
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |
CAS RN |
197251-71-1 |
Source


|
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

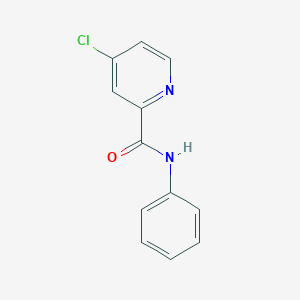
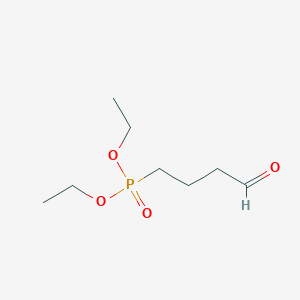
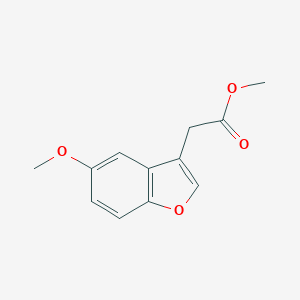
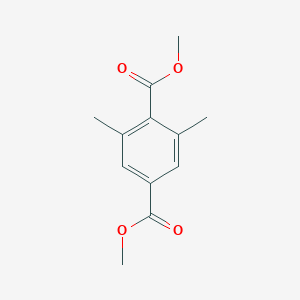

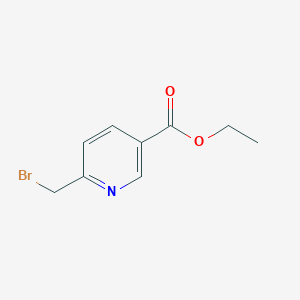
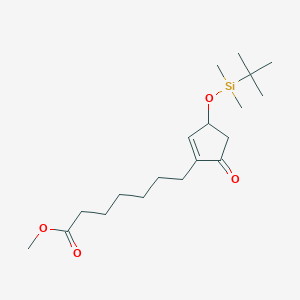
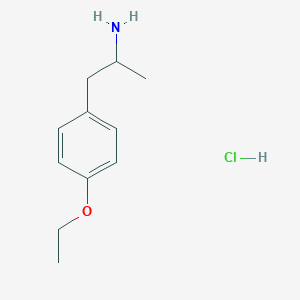
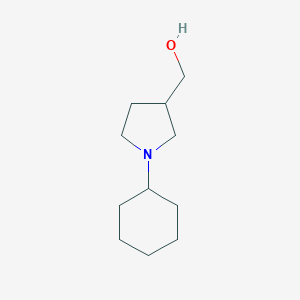
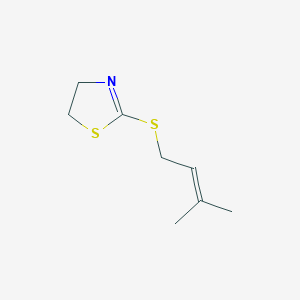
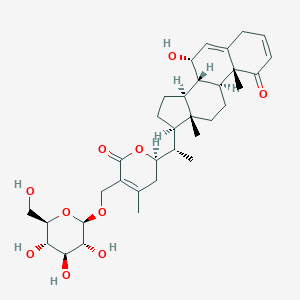
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
